molecular formula C10H20ClN B2751819 4-Cyclobutylcyclohexan-1-amine hydrochloride CAS No. 1989672-08-3

4-Cyclobutylcyclohexan-1-amine hydrochloride

Cat. No.: B2751819
CAS No.: 1989672-08-3
M. Wt: 189.73
InChI Key: LXODQIPNIFKYGV-UHFFFAOYSA-N
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Description

4-Cyclobutylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is a cycloalkylamine derivative, characterized by a cyclobutyl group attached to a cyclohexane ring, which is further bonded to an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of Cyclobutylcyclohexane: This can be achieved through a cycloaddition reaction where cyclobutene is reacted with cyclohexene under high pressure and temperature conditions.

    Amination: The cyclobutylcyclohexane is then subjected to an amination reaction using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, solvents like dichloromethane (CH2Cl2), and catalysts such as Pd/C.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

4-Cyclobutylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The cyclobutyl and cyclohexane rings provide structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexane ring and an amine group.

    Cyclobutylamine: Contains a cyclobutyl group attached to an amine.

    Cyclohexylcyclobutylamine: Similar structure but without the hydrochloride salt.

Uniqueness

4-Cyclobutylcyclohexan-1-amine hydrochloride is unique due to the presence of both cyclobutyl and cyclohexane rings, which provide a distinct three-dimensional structure. This structural complexity can result in unique chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-cyclobutylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXODQIPNIFKYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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